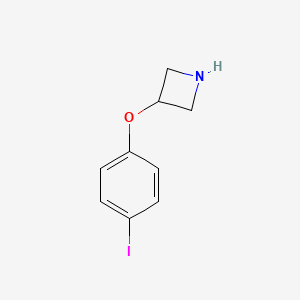![molecular formula C12H16BrCl2NO B1441196 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219972-49-2](/img/structure/B1441196.png)
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride (4-BCPMP) is a chemical compound that has been studied for its potential applications in scientific research. 4-BCPMP is a derivative of piperidine, a cyclic organic compound found in nature, and is composed of two aromatic rings, a bromine atom, and a chlorine atom. 4-BCPMP has been studied for its potential applications in organic synthesis and drug discovery.
Applications De Recherche Scientifique
Metabolic Activity in Obese Rats
Research by Massicot, Steiner, and Godfroid (1985) demonstrated that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a structurally related compound, reduces food intake and weight gain in obese rats. This compound increased free fatty acid concentration in treated obese rats, indicating its potential in metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Impact on Feeding Behavior and Toxicity
Another study by Massicot, Thuillier, and Godfroid (1984) focused on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride's effects on feeding behavior. It was found to affect the satiety center by reducing obesity in mice without psychotropic activity, indicating its potential for understanding feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effects
Research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), showed that it increases energy expenditure by elevating resting oxygen consumption. This compound stimulated mitochondrial oxygen consumption and disrupted oxidative phosphorylation, suggesting a link to resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Lipolytic Effects
A study by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride to incubation mediums led to an increase in glycerol release from adipocytes. This dose-dependent stimulation highlights its potential for understanding lipid metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).
Synthesis and Biological Activities
Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and evaluated them for various biological activities. This study demonstrates the versatility of piperidine derivatives in pharmacological research, highlighting potential applications in analgesic and antifungal activities (Rameshkumar et al., 2003).
Synthesis and Growth-Promoting Activity
Omirzak et al. (2013) researched the synthesis of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, finding that certain derivatives had high growth-promoting activity in plants. This indicates potential agricultural applications of piperidine derivatives (Omirzak et al., 2013).
Antibacterial Potential
A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including those with piperidine structures, showed moderate antibacterial activity, particularly against Gram-negative strains (Iqbal et al., 2017).
Propriétés
IUPAC Name |
4-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIYNLEYGSZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
![2-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441118.png)
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
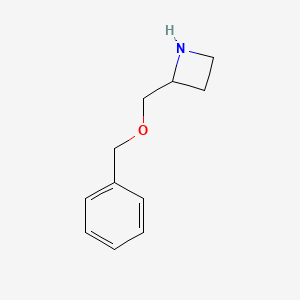
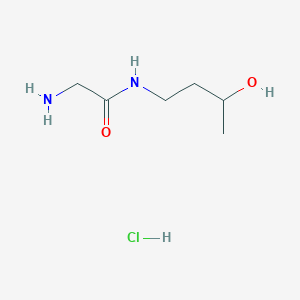
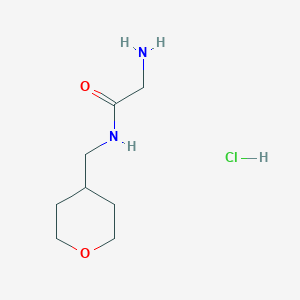
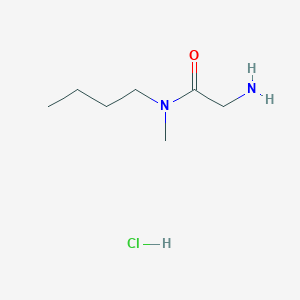
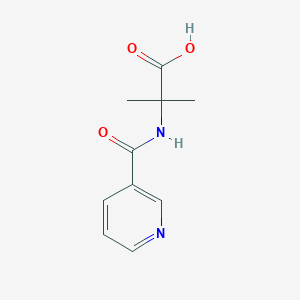
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)
